Glucoconringiin
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Overview
Description
Glucoconringiin is a hydroxy-alkylglucosinolic acid that consists of 1-thio-β-D-glucopyranose attached to a 3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl group at the anomeric sulfur . It is a naturally occurring compound found in certain plants, particularly in the Cruciferae and Tropaeolaceae families
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoconringiin can be isolated from plants belonging to the Cruciferae and Tropaeolaceae families . The extraction process typically involves the use of boiling aqueous methanol (70%) to dissolve the powdered plant samples . The hydrolytic enzyme myrosinase, responsible for the hydrolysis of glucosinolates, is rendered inactive during this process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction from plant sources remains the primary method for obtaining this compound. Further research and development may lead to more efficient synthetic routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Glucoconringiin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Upon tissue damage, glucosinolates like this compound come into contact with myrosinases and are hydrolyzed into unstable aglycones . These aglycones can rearrange into a range of bioactive products, including isothiocyanates, thiocyanates, nitriles, oxazolidine-2-thiones, or epithioalkanes .
Common Reagents and Conditions: The hydrolysis of this compound is catalyzed by the enzyme myrosinase . Oxidation reactions may involve common oxidizing agents such as hydrogen peroxide or potassium permanganate. Substitution reactions can occur under various conditions, depending on the specific substituents involved.
Major Products Formed: The major products formed from the hydrolysis of this compound include isothiocyanates, thiocyanates, nitriles, oxazolidine-2-thiones, and epithioalkanes
Scientific Research Applications
Glucoconringiin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology, this compound is known for its role in plant defense mechanisms and its potential as a bioactive compound . In medicine, it is being investigated for its potential therapeutic properties, including its ability to act as a feeding stimulant for certain insect larvae . In industry, this compound’s bioactive properties make it a candidate for use in agricultural and pest control applications .
Mechanism of Action
The mechanism of action of glucoconringiin involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive products such as isothiocyanates . These bioactive products can interact with various molecular targets and pathways, exerting their effects on biological systems. The specific molecular targets and pathways involved in this compound’s mechanism of action are still under investigation.
Comparison with Similar Compounds
Glucoconringiin is similar to other glucosinolates, such as sinigrin, glucoiberverin, gluconasturtiin, glucobarbarin, glucoiberin, glucocheirolin, glucobrassicanapin, gluconapin, and glucobrassicin . These compounds share similar chemical structures and properties, but this compound is unique due to its specific hydroxy-alkylglucosinolic acid structure
Properties
CAS No. |
28463-28-7 |
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Molecular Formula |
C11H21NO10S2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-3-methyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO10S2/c1-11(2,17)3-6(12-22-24(18,19)20)23-10-9(16)8(15)7(14)5(4-13)21-10/h5,7-10,13-17H,3-4H2,1-2H3,(H,18,19,20)/t5-,7-,8+,9-,10+/m1/s1 |
InChI Key |
DYAQCRHEYVANDL-HOQQJHGQSA-N |
Isomeric SMILES |
CC(C)(CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC(C)(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
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